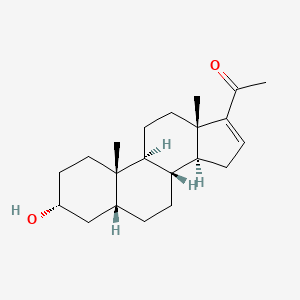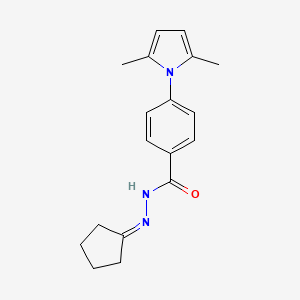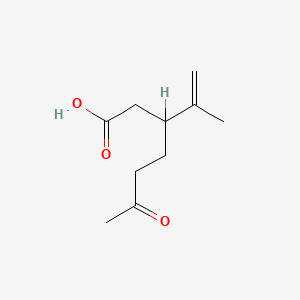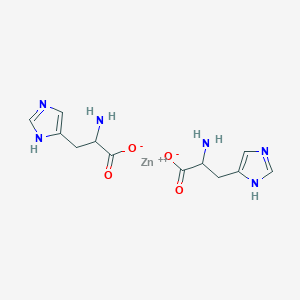
zinc;2-amino-3-(1H-imidazol-5-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zinc histidinate is a coordination compound formed by the complexation of zinc ions with the amino acid histidine. This compound is of significant interest due to its potential applications in various fields, including medicine, biology, and chemistry. Zinc is an essential trace element involved in numerous biological processes, while histidine is an amino acid known for its ability to chelate metal ions, making zinc histidinate a compound with unique properties and potential benefits.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Zinc histidinate can be synthesized through various methods, including the wet chemical route. One common method involves mixing zinc salts, such as zinc sulfate or zinc chloride, with histidine in an aqueous solution. The reaction typically occurs at room temperature and neutral pH, resulting in the formation of zinc histidinate complexes. The reaction can be represented as follows:
Zn2++Histidine→Zinc Histidinate
Industrial Production Methods
In industrial settings, the production of zinc histidinate may involve more controlled and scalable processes. For example, the use of continuous flow reactors can ensure consistent quality and yield. Additionally, the purification of the compound may involve techniques such as recrystallization or chromatography to remove impurities and obtain high-purity zinc histidinate.
Analyse Des Réactions Chimiques
Types of Reactions
Zinc histidinate can undergo various chemical reactions, including:
Oxidation: Zinc histidinate can be oxidized under certain conditions, leading to the formation of zinc oxide and other oxidation products.
Reduction: The compound can also participate in reduction reactions, particularly in the presence of reducing agents.
Substitution: Zinc histidinate can undergo ligand substitution reactions, where the histidine ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Ligand substitution can be facilitated by using competing ligands such as imidazole or other amino acids.
Major Products Formed
Oxidation: Zinc oxide and other zinc-containing compounds.
Reduction: Reduced forms of zinc histidinate or zinc metal.
Substitution: New zinc-ligand complexes with different properties.
Applications De Recherche Scientifique
Zinc histidinate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study metal-ligand interactions and coordination chemistry.
Biology: Zinc histidinate is studied for its role in enzyme function and protein structure, as zinc is a crucial cofactor for many enzymes.
Medicine: The compound is investigated for its potential therapeutic applications, including its antioxidant properties and its role in zinc supplementation for treating zinc deficiency.
Industry: Zinc histidinate is used in the formulation of dietary supplements and pharmaceuticals due to its bioavailability and stability.
Mécanisme D'action
The mechanism of action of zinc histidinate involves its ability to chelate zinc ions, which can then participate in various biological processes. Zinc ions play a structural and catalytic role in many enzymes, and the presence of histidine enhances the stability and bioavailability of zinc. The molecular targets of zinc histidinate include zinc-dependent enzymes and proteins, where it can modulate their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Zinc gluconate
- Zinc sulfate
- Zinc acetate
Comparison
Zinc histidinate is unique compared to other zinc compounds due to the presence of histidine, which provides additional benefits such as enhanced bioavailability and antioxidant properties. Unlike zinc gluconate or zinc sulfate, zinc histidinate can directly interact with biological molecules through its histidine ligand, potentially leading to more targeted and effective therapeutic outcomes.
Propriétés
Formule moléculaire |
C12H16N6O4Zn |
|---|---|
Poids moléculaire |
373.7 g/mol |
Nom IUPAC |
zinc;2-amino-3-(1H-imidazol-5-yl)propanoate |
InChI |
InChI=1S/2C6H9N3O2.Zn/c2*7-5(6(10)11)1-4-2-8-3-9-4;/h2*2-3,5H,1,7H2,(H,8,9)(H,10,11);/q;;+2/p-2 |
Clé InChI |
BRKFIPNBXFDCDM-UHFFFAOYSA-L |
SMILES canonique |
C1=C(NC=N1)CC(C(=O)[O-])N.C1=C(NC=N1)CC(C(=O)[O-])N.[Zn+2] |
Synonymes |
zinc bis(histidinate) zinc bis(histidinate), (65)Zn-labeled, N,O-isomer zinc bis(histidinate), N,N(3)-isomer zinc-bis-histidinate Zn(His)2 Zn-His(2) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



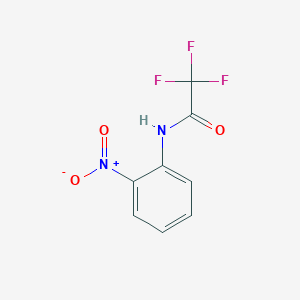
![N-[4-[cyano-[3-(3-hydroxypropylamino)-2-quinoxalinyl]methyl]sulfonylphenyl]acetamide](/img/structure/B1229021.png)


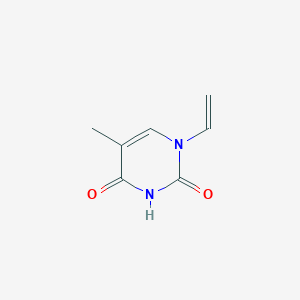
![9-(3-Chloro-phenyl)-10-(2-hydroxy-ethylamino)-2,2,5-trimethyl-1,4-dihydro-2H,9H-3-oxa-7-thia-6,9,11-triaza-benzo[c]fluoren-8-one](/img/structure/B1229032.png)
![[(5-Cyanothiophen-2-yl)methylideneamino]thiourea](/img/structure/B1229036.png)

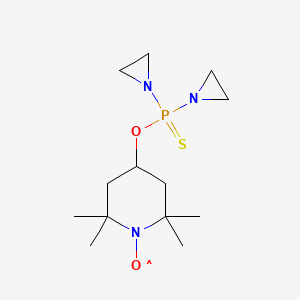
![1-[(2R)-piperidin-2-yl]propan-2-one](/img/structure/B1229039.png)
